1,2-Cyclohexandicarbonsaureisononylester

Description

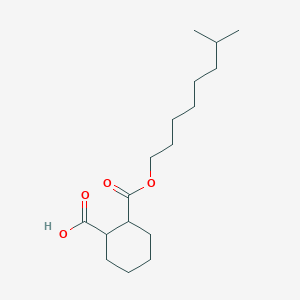

1,2-Cyclohexanedicarboxylic acid diisononyl ester (CAS No. 166412-78-8), commonly abbreviated in industrial contexts as DINCH, is a non-phthalate plasticizer with the molecular formula C₂₆H₄₈O₄ and a molar mass of 424.7 g/mol . It is synthesized via the esterification of 1,2-cyclohexanedicarboxylic acid with isononyl alcohol. DINCH is widely utilized as a safer alternative to traditional phthalate plasticizers in applications such as polyvinyl chloride (PVC) products, medical devices, and food-contact materials due to its low migration rate and reduced toxicity profile . Its hydrogenated cyclohexane ring (compared to the aromatic benzene ring in phthalates) enhances stability and flexibility in polymer matrices .

Properties

IUPAC Name |

2-(7-methyloctoxycarbonyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h13-15H,3-12H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCORNOMJKFKGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((7-Methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid typically involves the esterification of cyclohexanecarboxylic acid with 7-methyloctanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(((7-Methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives or cyclohexanecarboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of various substituted cyclohexanecarboxylic acid esters.

Scientific Research Applications

2-(((7-Methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on biological systems, particularly in toxicology and environmental science.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

Industry: Widely used as a plasticizer in the production of flexible plastics, medical devices, and food packaging materials.

Mechanism of Action

The mechanism of action of 2-(((7-Methyloctyl)oxy)carbonyl)cyclohexanecarboxylic acid primarily involves its interaction with polymer chains in plastics, enhancing their flexibility and durability. At the molecular level, the compound acts by embedding itself between polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and durable plastic material.

Comparison with Similar Compounds

DINCH vs. Phthalate Esters (e.g., DEHP, DINP)

Structural Differences :

- DINCH: Features a hydrogenated cyclohexane ring with two isononyl ester groups.

- Phthalates (e.g., DEHP, DINP) : Contain an aromatic benzene ring with ester substituents.

DINCH vs. Oxalic Acid Cyclohexyl Nonyl Ester

Structural Differences :

- DINCH: Dicarboxylic acid ester with two isononyl chains.

- Oxalic Acid Cyclohexyl Nonyl Ester: Simpler oxalic acid backbone esterified with cyclohexyl and nonyl groups .

Functional Differences :

DINCH vs. Cyclohexanecarboxylic Acid Derivatives

Compounds like 1-amino-2-hydroxycyclohexanecarboxylic acid (CAS 197247-91-9) differ fundamentally in structure and function. These derivatives, featuring amino and hydroxyl groups, are often used in pharmaceutical synthesis rather than industrial plasticization .

Research Findings on Environmental and Health Impacts

- DINCH : Studies indicate minimal leaching from polymers and rapid excretion in mammals, reducing bioaccumulation risks .

- Phthalates : Persistent in ecosystems and human tissues, with metabolites like MEHP disrupting hormonal pathways .

- Regulatory Status : DINCH is classified as a "high-priority" alternative under the EU’s SCENIHR guidelines, whereas DEHP is listed as a Substance of Very High Concern (SVHC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.